trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine
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Overview
Description
trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine is a chiral compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an amino group and a benzyl group attached to a piperidine ring, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine typically involves the reduction of a precursor compound. One common method starts with the reduction of (S)-1-benzyl-3,4-dihydroxy-pyrrolidine-2,5-dione using sodium borohydride in the presence of iodine. This reaction forms a borane complex with the imide carbonyl group, leading to the formation of the desired product after subsequent hydrolysis with methanol .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to modify the amino group or the piperidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed for reduction reactions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms, which can then be substituted with other nucleophiles.
Major Products Formed
The major products formed from these reactions include:
- Aldehydes and carboxylic acids from oxidation.
- Reduced amines and modified piperidine rings from reduction.
- Various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its chiral nature.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-1-benzyl-3,4-dihydroxy-pyrrolidine: A precursor in the synthesis of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine.
(3R,4R)-1-benzyl-3,4-pyrrolidinediol: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both an amino group and a hydroxymethyl group. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
[(3R,4R)-4-amino-1-benzylpiperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-13-6-7-15(9-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCYWYTZXZUBOO-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N)CO)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N)CO)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177198-30-9 |
Source
|
Record name | trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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